molecular formula C₄₂H₈₀NO₈P B1663433 Phosphatidylcholine CAS No. 8002-43-5

Phosphatidylcholine

Cat. No. B1663433
CAS RN: 8002-43-5
M. Wt: 758.1 g/mol
InChI Key: JLPULHDHAOZNQI-ZTIMHPMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphatidylcholine (PC) is a phospholipid attached to a choline particle. It naturally occurs in foods like eggs, red meat, and whole grains . It is a major constituent of cell membranes and is involved in the transport of lipids, proteins, and other molecules across the membrane . It is also used as a supplement for improving cognitive function, dissolving gallstones, and more .


Synthesis Analysis

Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage . The Kennedy pathway regulates the balance between phospholipids and neutral lipids, while the Lands cycle regulates lipid droplet size by regulating surface availability and influencing surface to volume ratio .


Molecular Structure Analysis

Phosphatidylcholine is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline molecule . The glycerol backbone forms the core structure of the molecule, with the fatty acid chains attached to it .


Chemical Reactions Analysis

Phosphatidylcholine is a major part of the polar head group of phosphatidylcholine. It plays a vital role in the maintenance of cell membrane integrity, which is crucial to all of the basic biological processes: information flow, intracellular communication, and bioenergetics .


Physical And Chemical Properties Analysis

Phosphatidylcholine is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline molecule. These fatty acid chains can vary in length and saturation, influencing the physical properties of phosphatidylcholine .

Scientific Research Applications

1. Therapeutic Potential in Gastrointestinal Disorders

Phosphatidylcholine (PC) plays a significant role in the mucosal barrier of the gastrointestinal tract. A study by Karner et al. (2014) highlighted its use in treating ulcerative colitis. Modified release PC was shown to improve barrier function and reduce disease activity in mesalazine-refractory courses of the disease.

2. Metabolic Associations with Cancer Risk

PC metabolism has implications in cancer etiology. Kühn et al. (2016) found that higher plasma levels of lysophosphatidylcholine, a product of PC metabolism, were associated with a lower risk of common cancers such as breast, prostate, and colorectal cancer.

3. Agricultural Applications

In agriculture, PC has been used to improve plant tolerance to environmental stressors. Sun et al. (2020) demonstrated that exogenous PC treatment alleviated drought stress and maintained cell membrane integrity in peach trees.

4. Role in Cognitive Functions

PC is implicated in brain health and cognitive functions. Zamroziewicz et al. (2016) showed that higher plasma levels of PC were associated with better cognitive flexibility in older adults, mediated by the structure of regions within the prefrontal cortex.

5. Novel Drug Delivery Systems

PC is a key component in developing liposomal drug delivery systems. Du et al. (2019) explored the use of disulfide phosphatidylcholines for creating functional liposomes, highlighting the versatility of PC in nanocarrier design.

6. Impact on Lifespan and Cellular Health

PC also shows potential in lifespan extension and cellular health. Kim et al. (2019) found that dietary supplementation with PC extended lifespan and reduced amyloid-beta-induced toxicity in Caenorhabditis elegans, a model organism.

7. Phosphatid

ylcholine in Biosynthetic ResearchResearch by Maric et al. (2014) highlights the use of PC in biosynthetic studies. They developed a method for selectively deuterating PC in genetically modified Escherichia coli, facilitating structural studies in molecular biology.

8. General Physiological Functions

PC has diverse physiological functions, as outlined by Huang Xiao-zhong (2011). These include improving cranial nerve function, reducing body fat and cholesterol, repairing liver tissue, and enhancing physical strength and stamina.

9. Role in Analytical Chemistry

In analytical chemistry, PC is crucial for studying cell membrane composition. Becher et al. (2018) used PC to study sn-1 and sn-2 fatty acid isomers in phosphatidylcholine, demonstrating its importance in lipidomics research.

Future Directions

Future drugs in the field of injection adipolysis may attempt to combine phosphatidylcholine with other ingredients for improved cosmesis and tolerability . Changes in phosphatidylcholine metabolism are part of an adaptive program activated in response to stress conditions that contribute to cancer therapy resistance and open therapeutic opportunities for treating drug-resistant cancers .

properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPULHDHAOZNQI-ZTIMHPMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334203
Record name 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline], Solid
Record name Lecithins
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lecithin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5816
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PC(16:0/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol
Record name LECITHINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0305 at 24 °C/4 °C
Record name LECITHINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Lecithin

Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

CAS RN

17708-90-6, 8002-43-5
Record name 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lecithin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lecithins
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lecithins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UCA7I41S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LECITHINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PC(16:0/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

236-237 °C
Record name LECITHINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phosphatidylcholine
Reactant of Route 2
Phosphatidylcholine
Reactant of Route 3
Reactant of Route 3
Phosphatidylcholine
Reactant of Route 4
Reactant of Route 4
Phosphatidylcholine
Reactant of Route 5
Reactant of Route 5
Phosphatidylcholine
Reactant of Route 6
Phosphatidylcholine

Citations

For This Compound
407,000
Citations
Z Cui, M Houweling - Biochimica et Biophysica Acta (BBA)-Molecular and …, 2002 - Elsevier
Phosphatidylcholine (PC) constitutes a major portion of cellular phospholipids and displays unique molecular species in different cell types and tissues. Inhibition of the CDP–choline …
Number of citations: 263 www.sciencedirect.com
I Treede, A Braun, R Sparla, M Kuhnel, T Giese… - Journal of Biological …, 2007 - ASBMB
We recently showed that mucus from patients with ulcerative colitis, a chronic inflammatory disorder of the colon, is characterized by a low level of phosphatidylcholine (PC) while …
Number of citations: 297 www.jbc.org
SL Pelech, DE Vance - Biochimica et Biophysica Acta (BBA)-Reviews on …, 1984 - Elsevier
Phosphatidylcholine (PC) is quantitatively the most important lipid in eucaryotic cells. It was discovered in 1847 [1] and the pathway for its biosynthesis firmly established in the 1950s …
Number of citations: 492 www.sciencedirect.com
JH Exton - Journal of Biological Chemistry, 1990 - Elsevier
Several mechanisms of agonist control of PC hydrolysis have been described: control by G proteins, protein kinase C, Ca2+, and tyrosine kinases. The relative importance of these …
Number of citations: 670 www.sciencedirect.com
C Kent - Progress in lipid research, 1991 - Elsevier
Phosphatidylcholine (PC) is the major membrane phospholipid in most animals, accounting for about half of the phospholipids in cells and over half of serum phospholipids. There are a …
Number of citations: 243 www.sciencedirect.com
AJ Dorne, J Joyard, R DoUCE - Proceedings of the …, 1990 - National Acad Sciences
… and found to be devoid of phosphatidylcholine. Previously reported occurrences of phos… that phosphatidylcholine is not present in highly purified thylakoids. Phosphatidylcholine is …
Number of citations: 159 www.pnas.org
CH Huang - Biochemistry, 1969 - ACS Publications
… homogeneous vesicle as a shellphosphatidylcholine vesicles, formed by prolonged … tinuous phosphatidylcholine bilayer surrounding a NaCl solution, by molecular sieve …
Number of citations: 032 pubs.acs.org
PM Kidd - Altern Med Rev, 1996 - health-mall.in
Phosphatidylcholine (PC) is one of the most important support nutrients for the liver. PC is a phospholipid, a large biological molecule that is a universal building block for cell …
Number of citations: 133 www.health-mall.in
LK Cole, JE Vance, DE Vance - … et Biophysica Acta (BBA)-Molecular and …, 2012 - Elsevier
Phosphatidylcholine (PC) is the major phospholipid component of all plasma lipoprotein classes. PC is the only phospholipid which is currently known to be required for lipoprotein …
Number of citations: 355 www.sciencedirect.com
JL Thewalt, M Bloom - Biophysical journal, 1992 - cell.com
Two mono-cis-unsaturated phosphatidylcholine (PC) lipid molecules, having very different gel-liquid crystalline phase transition temperatures as a consequence of the relative positions …
Number of citations: 337 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.